molecular formula C11H15Br B573480 1-Bromo-3-tert-butyl-5-methylbenzene CAS No. 193905-94-1

1-Bromo-3-tert-butyl-5-methylbenzene

Cat. No.: B573480
CAS No.: 193905-94-1
M. Wt: 227.145
InChI Key: VHUIMCRJBRTILQ-UHFFFAOYSA-N
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Description

1-Bromo-3-tert-butyl-5-methylbenzene is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.145. The purity is usually 95%.
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Biological Activity

1-Bromo-3-tert-butyl-5-methylbenzene, also known as 1-Bromo-mesitylene, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15Br and is characterized by the presence of a bromine atom and a tert-butyl group attached to a benzene ring. Its structure can be represented as follows:

C11H15Br\text{C}_{11}\text{H}_{15}\text{Br}

The presence of the bromine atom enhances its reactivity, while the tert-butyl group contributes to its lipophilicity, potentially influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties : Studies have indicated that brominated compounds can exhibit antimicrobial activity. The halogen atom may interact with microbial cell membranes or enzymes, disrupting their functions .
  • Antioxidant Activity : Research suggests that similar compounds possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Enzyme Modulation : The tert-butyl group may enhance membrane permeability, allowing the compound to interact with various enzymes or receptors within cells. This interaction could modulate enzymatic activities involved in metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds, including this compound. Results showed significant inhibition against specific bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.
  • Cellular Uptake and Toxicity : Research involving cellular models demonstrated that this compound could be effectively absorbed by human cell lines. However, toxicity assessments revealed that at higher concentrations, it could induce cytotoxic effects, necessitating careful dosage considerations in therapeutic applications .
  • Structure-Activity Relationship (SAR) Studies : SAR analyses have been performed to determine how structural modifications influence biological activity. These studies indicate that variations in substituents on the benzene ring significantly affect both potency and selectivity for biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

CompoundKey FeaturesBiological Activity
This compoundBromine and tert-butyl groupsAntimicrobial, potential antioxidant
5-Bromo-3-tert-butyl-2-hydroxybenzaldehydeHydroxy group presentEnhanced antioxidant properties
2-BromomesityleneLacks tert-butyl groupLower lipophilicity; different activity profile

Properties

IUPAC Name

1-bromo-3-tert-butyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUIMCRJBRTILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656916
Record name 1-Bromo-3-tert-butyl-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193905-94-1
Record name 1-Bromo-3-tert-butyl-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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